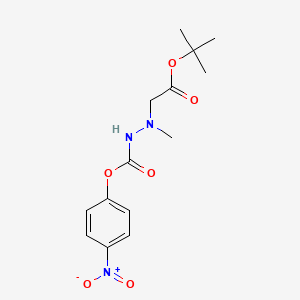

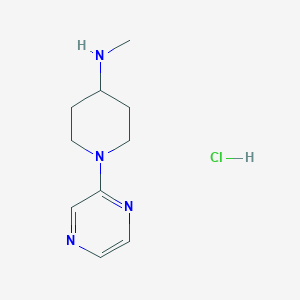

![molecular formula C10H12N4O B1429592 2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1379811-25-2](/img/structure/B1429592.png)

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

概要

説明

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions of the reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound .

科学的研究の応用

Synthesis in Supercritical Carbon Dioxide : 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in the synthesis of the antiviral drug Triazid®, was synthesized using a novel method. This process involved condensation in supercritical carbon dioxide, resulting in a 90% conversion rate (Baklykov et al., 2019).

Spectroscopic Characterization and Antibacterial Activity : A derivative of pyrimidine, including the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and characterized through spectroscopic methods. This compound displayed antibacterial activity against various strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Regioselective Synthesis for Biologically Active Compounds : Regioselective synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines was developed. This method is significant for preparing biologically active compounds, including one with potential influenza virus RNA polymerase inhibition (Massari et al., 2017).

Antimicrobial and Antifungal Activities : Compounds synthesized from 1H-1,2,4-triazol-3-amine showed in vitro antimicrobial and antifungal activities. This suggests their potential as therapeutic agents (Komykhov et al., 2017).

Anti-Epileptic Activities : Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, inspired by a marine natural product, exhibited significant anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model. This highlights their therapeutic potential for epilepsy treatment (Ding et al., 2019).

Synthesis of Novel Heterocyclic Systems : A new heterocyclic system was synthesized and characterized, with subsequent DFT calculations confirming its potential as an α-glucosidase inhibitor (Lahmidi et al., 2021).

Antiproliferative Activity in Platinum(IV) Complexes : Tetrachloride platinum(IV) compounds containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed antiproliferative activity against various human cell lines, highlighting their potential in cancer treatment (Łakomska et al., 2008).

作用機序

Mode of Action

Similar compounds have been found to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, potentially altering disease progression.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to immune response and metabolic regulation .

Pharmacokinetics

A similar compound was described as being orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

Similar compounds have been found to have significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-cyclobutyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-5-8(15)14-10(11-6)12-9(13-14)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJMGCDNKLTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)

![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)

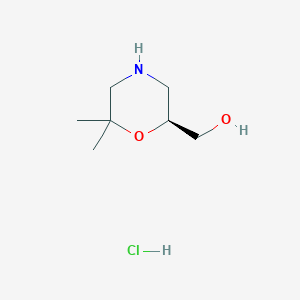

![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)

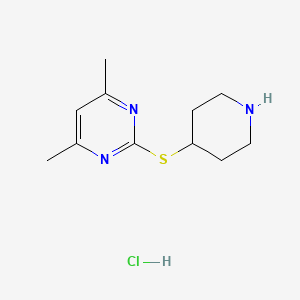

![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)

![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)

![(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1429531.png)